molecular formula C20H28N2O5 B2795465 ethyl 1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperidine-3-carboxylate CAS No. 2034240-80-5

ethyl 1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperidine-3-carboxylate

Cat. No.: B2795465
CAS No.: 2034240-80-5
M. Wt: 376.453
InChI Key: NFCVKJQLHOKJJV-UHFFFAOYSA-N
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Description

Ethyl 1-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperidine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a nicotinoyl group, and a tetrahydro-2H-pyran moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperidine-3-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Nicotinoyl Group: The nicotinoyl group is introduced via a nucleophilic substitution reaction using nicotinic acid or its derivatives.

    Attachment of the Tetrahydro-2H-pyran Moiety: This step involves the reaction of tetrahydro-2H-pyran-4-yl methanol with the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the nicotinoyl and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 1-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl nicotinate: Shares the nicotinoyl group but lacks the piperidine and tetrahydro-2H-pyran moieties.

    Piperidine-3-carboxylate derivatives: Similar piperidine ring structure but different substituents.

    Tetrahydro-2H-pyran derivatives: Contain the tetrahydro-2H-pyran moiety but differ in other structural aspects.

Uniqueness

Ethyl 1-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperidine-3-carboxylate is unique due to its combination of the piperidine ring, nicotinoyl group, and tetrahydro-2H-pyran moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 1-[6-(oxan-4-ylmethoxy)pyridine-3-carbonyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5/c1-2-26-20(24)17-4-3-9-22(13-17)19(23)16-5-6-18(21-12-16)27-14-15-7-10-25-11-8-15/h5-6,12,15,17H,2-4,7-11,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCVKJQLHOKJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CN=C(C=C2)OCC3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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